molecular formula C10H8ClFN2O2S B12119223 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride

1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12119223
M. Wt: 274.70 g/mol
InChI Key: ORPBFMRHMVGRRP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. The combination of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride. These compounds have been shown to inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. For instance, a related study synthesized various pyrazole-derived hydrazones that exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against these pathogens, demonstrating their potential as novel antimicrobial agents .

Antidiabetic Agents
Furthermore, pyrazole derivatives have been investigated for their role as α-amylase inhibitors, which are crucial in managing diabetes. A recent review compiled evidence on the synthesis and biological activities of pyrazole-based α-amylase inhibitors, indicating their therapeutic potential in diabetes management .

Agrochemical Applications

Herbicides and Pesticides
The sulfonyl chloride functional group in this compound makes it a valuable intermediate in the synthesis of herbicides and pesticides. The incorporation of fluorine into the molecular structure enhances biological activity and stability, making these compounds effective in agricultural applications .

Material Science

Polymer Chemistry
In material science, compounds like this compound are utilized to modify polymer properties. The introduction of sulfonyl chloride groups can improve adhesion, thermal stability, and mechanical properties of polymers, which are essential for developing advanced materials used in coatings and adhesives.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compound0.39Staphylococcus aureus
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid0.39Acinetobacter baumannii

Table 2: Applications in Agrochemicals

Application TypeCompoundDescription
HerbicideThis compoundEffective against a range of weeds due to enhanced stability
PesticideVarious pyrazole derivativesTargeting specific pests with reduced toxicity to non-target species

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Nature demonstrated that a series of pyrazole derivatives, including those with sulfonyl chloride groups, showed significant antimicrobial activity against resistant strains. The research emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity to human cells .

Case Study 2: Agricultural Applications
Research conducted on the use of fluorinated pyrazoles in agriculture revealed that these compounds could effectively control weed populations while minimizing environmental impact. Field trials indicated that formulations containing these derivatives outperformed traditional herbicides in terms of both efficacy and safety .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles, leading to the formation of stable sulfonamide or sulfonate bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification, where the compound can selectively modify specific amino acid residues in proteins.

Comparison with Similar Compounds

1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with pyrazole-4-sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired sulfonamide derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole-4-sulfonamide derivatives found that compounds with sulfonyl groups displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 125 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compound<125Staphylococcus aureus
Other derivatives<100Escherichia coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies using MTT assays indicated that this compound significantly reduced cell viability in various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (µM)
HeLa9.22 ± 0.17
MCF-710.5 ± 0.25

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to cancer progression and microbial growth. For instance, docking studies have suggested strong interactions with matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various pyrazole derivatives, including the target compound, against clinical isolates of bacteria. The results indicated that compounds containing sulfonamide groups exhibited enhanced activity compared to their non-sulfonamide counterparts, establishing a correlation between sulfonamide presence and increased antimicrobial potency .
  • Anticancer Research : In a comparative study involving multiple pyrazole derivatives, researchers found that this compound significantly inhibited the growth of breast cancer cell lines more effectively than standard chemotherapeutics at similar concentrations .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1-(2-fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions.
  • Step 2 : Functionalization at the 4-position of the pyrazole ring using chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–5°C) to avoid over-sulfonation.
  • Step 3 : Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Key Tip : Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and confirm purity via melting point analysis (expected range: 89–91°C, similar to analogs ).

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Avoid exposure to moisture or heat .
  • Spill Response : Neutralize with sodium bicarbonate or calcium carbonate, then collect with inert absorbents (e.g., vermiculite).

Q. How is the compound characterized structurally?

  • NMR : Look for diagnostic signals:
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm for 2-fluoro-benzyl), pyrazole protons (δ 8.1–8.3 ppm).
    • ¹⁹F NMR : Single peak near δ -110 ppm for the ortho-fluorine.
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 260.5 (calculated for C₁₀H₈ClFN₂O₂S).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Hypothesis Testing : Check for impurities (e.g., residual solvents via GC-MS) or diastereomeric byproducts.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between the pyrazole C-H and sulfonyl group may cause splitting anomalies .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Q. What strategies optimize sulfonamide coupling reactions with this compound?

  • Solvent Selection : Use anhydrous DMF or THF to enhance nucleophilicity of amines.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
  • Kinetic Control : Maintain low temperatures (–10°C) to suppress hydrolysis of the sulfonyl chloride group.
    Case Study : A related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, achieved 85% yield in coupling with aniline under these conditions .

Q. How does the 2-fluoro-benzyl substituent influence reactivity?

  • Electronic Effects : The electron-withdrawing fluorine increases the electrophilicity of the sulfonyl chloride, enhancing reactivity with nucleophiles.
  • Steric Hindrance : Ortho-fluorine may slow reactions with bulky amines. Compare kinetics with meta/para-substituted analogs to quantify steric effects .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Hydrolysis Study : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at pH 2–12. Expected half-life <1 hour in aqueous base (pH >10).
  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store below –20°C to prevent thermal degradation .

Q. How can trace impurities from synthesis (e.g., residual solvents) be quantified?

  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., dichloromethane) with detection limits <10 ppm.
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels .

Q. Methodological Tables

Table 1. Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
Pyrazole sulfonic acidOver-sulfonationStrict temperature control (0–5°C)
Di-fluoro derivativesFluorine migrationUse milder sulfonating agents
Hydrolysis productsMoisture exposureStore under inert gas with molecular sieves

Table 2. Key Analytical Parameters for Purity Assessment

TechniqueParameterAcceptable Range
HPLCRetention time8.2 ± 0.3 min (C18 column)
Karl FischerWater content<0.1% w/w
Elemental Analysis%C, %N±0.3% of theoretical

Properties

Molecular Formula

C10H8ClFN2O2S

Molecular Weight

274.70 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H8ClFN2O2S/c11-17(15,16)9-5-13-14(7-9)6-8-3-1-2-4-10(8)12/h1-5,7H,6H2

InChI Key

ORPBFMRHMVGRRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)S(=O)(=O)Cl)F

Origin of Product

United States

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